molecular formula C11H14N2 B3047403 N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine CAS No. 138976-87-1

N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine

Cat. No.: B3047403
CAS No.: 138976-87-1
M. Wt: 174.24 g/mol
InChI Key: PDRWBEIGHYRWNL-UHFFFAOYSA-N
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Description

N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine is an organic compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . Its structure can be represented by the SMILES notation CC1=NCCC2=C1C=CC(NC)=C2 . As a dihydroisoquinoline derivative, this chemical scaffold is of significant interest in medicinal and organic chemistry research for constructing more complex molecules. Specific applications and the detailed mechanism of action for this particular compound are areas of ongoing investigation and are not fully detailed in the available literature. Researchers are exploring the properties of such compounds in various biochemical contexts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper safety protocols should be followed during handling, as indicated by the associated warning GHS pictogram and precautionary statements .

Properties

IUPAC Name

N,1-dimethyl-3,4-dihydroisoquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-11-4-3-10(12-2)7-9(11)5-6-13-8/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRWBEIGHYRWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1C=CC(=C2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579809
Record name N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138976-87-1
Record name N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-alkylated derivatives and iminium salts, which can be further utilized in organic synthesis .

Scientific Research Applications

1.1. Neurological Disorders

DMHI has been identified as a positive allosteric modulator (PAM) of the dopamine D1 receptor, making it a candidate for treating neurological disorders such as:

  • Parkinson's Disease : Research indicates that compounds similar to DMHI can alleviate symptoms associated with Parkinson's disease by enhancing dopaminergic signaling, thus potentially improving motor function and cognitive impairment in patients .
  • Schizophrenia : The modulation of D1 receptors may also benefit patients with schizophrenia, addressing cognitive deficits and negative symptoms .

1.2. Cognitive Disorders

DMHI shows promise in treating cognitive impairments related to Alzheimer's disease and other neurodegenerative conditions. Its ability to modulate neurotransmitter systems suggests potential therapeutic effects in enhancing memory and learning capabilities .

1.3. Mood Disorders

The compound may also be effective in treating depression and attention deficit-hyperactivity disorder (ADHD). Its influence on dopamine pathways could help regulate mood and attention .

2.1. Anticonvulsant Properties

Research has demonstrated that certain isoquinoline derivatives exhibit anticonvulsant activity. DMHI could potentially be developed into a therapeutic agent for seizure disorders due to its structural similarities with known anticonvulsants .

2.2. Vascular Effects

Some studies suggest that isoquinoline derivatives possess peripheral vasodilatory effects, which could be beneficial in managing cardiovascular conditions. The modulation of vascular tone may lead to therapeutic applications in hypertension or other vascular disorders .

3.1. Synthetic Pathways

DMHI can be synthesized through various methods involving ketoamides and organomagnesium compounds, yielding high purity and yield rates. The synthesis often includes cyclization steps facilitated by acid catalysts .

3.2. Structural Modifications

The ability to modify the isoquinoline structure allows for the development of derivatives with enhanced biological activity or improved pharmacokinetic properties. For instance, substituents at specific positions can significantly alter the compound's interaction with biological targets .

Case Studies and Research Findings

StudyFocusFindings
Parkinson's DiseaseDemonstrated efficacy in improving motor symptoms as a D1 PAM
Anticonvulsant ActivityIdentified protective effects against seizures in animal models
Cognitive FunctionShowed potential in enhancing memory retention in cognitive impairment models

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The dihydroisoquinoline scaffold is highly modular, with substitutions influencing physicochemical properties and bioactivity. Below is a comparative analysis of N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine and structurally related derivatives.

Table 1: Key Structural and Functional Differences

Compound Name Substituents Functional Groups Molecular Weight* Key References
This compound N-methyl, 1-methyl, 6-amine Amine N/A
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) 6,7-dimethoxy, 1-methyl, 2-ethyl carboxylate Ester ~307.35†
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-dihydroisoquinoline (6e) 6,7-dimethoxy, 1-methyl, 2-methylsulfonyl Sulfonyl ~315.37†
6,7-Dimethoxy-1-methyl-N-phenylcarboxamide (6f) 6,7-dimethoxy, 1-methyl, 2-phenylcarboxamide Amide ~352.40†
(S)-2-((3,3-Dimethyl-dihydroisoquinolin-1-yl)amino)propanoic acid 3,3-dimethyl, 1-amino-linked propanoic acid Amino acid conjugate ~276.33†

*Molecular weights estimated based on substituents.
†Calculated using standard atomic masses.

Key Observations:

Substituent Diversity: The target compound’s 6-amine group distinguishes it from analogs with electron-withdrawing groups (e.g., sulfonyl in 6e ) or bulky substituents (e.g., phenylcarboxamide in 6f ). These differences likely alter solubility and receptor-binding profiles.

Functional Group Impact :

  • Ester derivatives (e.g., 6d ) may exhibit higher lipophilicity compared to the amine-containing target compound, affecting blood-brain barrier permeability.
  • Sulfonyl groups (e.g., 6e ) could enhance metabolic stability but reduce bioavailability due to increased polarity.

Synthetic Accessibility: Derivatives like 6d–6h are synthesized via established routes (e.g., Bischler-Napieralski cyclization or Ullmann couplings), as noted in . The target compound’s synthesis likely follows similar protocols, though specific details are absent in the evidence.

Biological Activity

N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine is a chemical compound that has garnered attention for its potential biological activities. With the molecular formula C11H14N2 and a molecular weight of 174.25 g/mol, this compound is part of a larger class of isoquinoline derivatives known for their diverse pharmacological properties. This article explores the biological activity of this compound through various studies and findings.

Overview of Biological Activity

Research indicates that this compound and its derivatives exhibit several pharmacological activities:

  • Antinociceptive Properties : Studies have shown that certain derivatives can reduce pain perception, suggesting a potential role in pain management therapies.
  • Antiallergic Effects : The compound has been investigated for its ability to inhibit allergic reactions, making it a candidate for allergy treatment.
  • Anticancer Activity : Isoquinoline derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, indicating potential use in cancer therapies .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets. The compound can form iminium salts that interact with various biological molecules, influencing pathways involved in pain perception and immune responses.

1. Antinociceptive Activity

A study evaluated the antinociceptive effects of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its efficacy as an analgesic agent.

2. Antiallergic Properties

Research focused on the compound's ability to inhibit histamine release from mast cells. Results showed that derivatives of this compound significantly reduced histamine levels, supporting its potential as an antiallergic agent.

3. Anticancer Potential

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation .

Data Table: Biological Activities of this compound

Activity Effect Study Reference
AntinociceptiveSignificant reduction in pain response
AntiallergicInhibition of histamine release
AnticancerCytotoxic effects on cancer cell lines

Q & A

Basic: What synthetic routes and reagents are optimal for preparing N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine?

Methodological Answer:
The synthesis of dihydroisoquinoline derivatives typically involves cyclization, alkylation, or substitution reactions. For N,1-dimethyl-substituted analogs:

  • Key Reagents :
    • Oxidizing agents : Hydrogen peroxide or peracids for introducing oxygenated functional groups (e.g., N-oxides) .
    • Reducing agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce intermediates like imines or nitriles .
    • Methylation agents : Dimethyl sulfate or methyl iodide for N-methylation, often under basic conditions (e.g., K₂CO₃) .
  • Route Optimization :
    Start with a pre-functionalized isoquinoline core (e.g., 6-amino-substituted) and perform stepwise alkylation. For example, highlights multi-step synthesis involving amine protection, catalytic hydrogenation, and methylation. Reaction temperatures (e.g., 60–80°C for cyclization) and solvent polarity (DMF or THF) significantly impact yield .

Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations and molecular docking can elucidate reactivity:

  • Input Parameters :
    Use canonical SMILES (e.g., CC1=CN=CC2=C1C=C(C=C2)N for related analogs) to generate 3D structures .
    Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Case Study :
    ’s InChIKey (JKYYJYWSTZTWKF-UHFFFAOYSA-N) enables precise modeling of substituent effects. For example, methyl groups at the 1-position may sterically hinder electrophilic substitution at the 3-position, directing reactions to the 6-amine site .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • 1H-NMR :
    • Aromatic protons (6-amine position): Doublets at δ 6.8–7.2 ppm (J = 8–10 Hz) .
    • Methyl groups: Singlets at δ 2.3–2.6 ppm for N-methyl and δ 1.8–2.0 ppm for C1-methyl .
  • IR Spectroscopy :
    • N-H stretches (amine): 3300–3500 cm⁻¹ (weak, broad if free; sharp if hydrogen-bonded) .
    • C-N stretches: 1250–1350 cm⁻¹ .
  • Mass Spectrometry :
    Molecular ion peak at m/z ~174 (C₁₁H₁₄N₂) with fragmentation patterns indicating loss of methyl groups (-15 Da) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects :
    The 1-methyl group creates steric hindrance, limiting access to the 3,4-dihydro region. This directs catalytic cross-coupling (e.g., Suzuki-Miyaura) to the 6-amine position .
  • Electronic Effects :
    The electron-donating 6-amine group activates the aromatic ring toward electrophilic substitution. However, methylation at N1 reduces electron density, requiring harsher conditions (e.g., Pd(OAc)₂/XPhos catalyst at 100°C) .
  • Contradiction Resolution :
    Conflicting reports on reaction yields (e.g., vs. 8) may arise from solvent choice. Polar aprotic solvents (DMF) enhance solubility but may deactivate catalysts, while toluene improves catalyst stability but reduces substrate solubility .

Basic: What are standard protocols for purifying this compound?

Methodological Answer:

  • Chromatography :
    Use silica gel column chromatography with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) .
  • Recrystallization :
    Dissolve crude product in hot ethanol, then cool to -20°C for 12 hours. Filter and wash with cold diethyl ether .
  • HPLC :
    Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (retention time ~8.5 min) .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound in enzyme inhibition studies?

Methodological Answer:

  • Experimental Design :
    Synthesize deuterated analogs (e.g., D₃-methyl at N1) and compare reaction rates with non-deuterated compounds .
  • Data Interpretation :
    A primary KIE (k_H/k_D > 2) suggests bond cleavage at the methyl group during rate-limiting steps (e.g., demethylation by cytochrome P450 enzymes) .
  • Case Study :
    ’s acetylated analog (InChIKey: XWVFMJLNNGXNSG-UHFFFAOYSA-N) shows similar metabolic pathways, where KIE studies revealed N-demethylation as the dominant pathway .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coat) due to potential amine toxicity .
    • Avoid contact with oxidizing agents (e.g., HNO₃) to prevent explosive diazonium salt formation .
  • Waste Disposal :
    Neutralize acidic or basic residues before disposal in designated organic waste containers .

Advanced: What strategies address low yields in the catalytic hydrogenation of this compound intermediates?

Methodological Answer:

  • Catalyst Optimization :
    Use Pd/C (10% wt) with H₂ at 50 psi. Additives like triethylamine reduce catalyst poisoning by neutralizing acidic byproducts .
  • Solvent Effects :
    Ethanol/water (9:1) improves substrate solubility and H₂ diffusion. Avoid DMSO, which binds to Pd surfaces .
  • Kinetic Analysis :
    Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate). Stalling at 50% conversion may indicate catalyst deactivation, requiring filtration and fresh catalyst addition .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine
Reactant of Route 2
Reactant of Route 2
N,1-Dimethyl-3,4-dihydroisoquinolin-6-amine

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